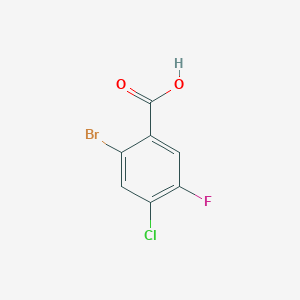

2-Bromo-4-chloro-5-fluorobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

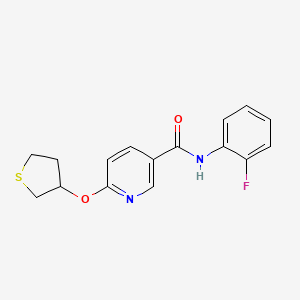

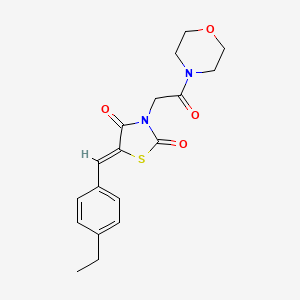

2-Bromo-4-chloro-5-fluorobenzoic acid is a halogen-substituted benzoic acid . It is a solid substance with a molecular weight of 253.45 . The IUPAC name for this compound is 5-bromo-2-chloro-4-fluorobenzoic acid .

Synthesis Analysis

The synthesis of 2-Bromo-4-chloro-5-fluorobenzoic acid involves the reaction of the appropriate substrate with CBr4 in anhydrous MeCN . The reaction mixture is stirred in a round-bottom flask fitted with an O2 balloon and irradiated externally with a 60 W 400 nm LED at room temperature . After the reaction is complete, the solvent is evaporated under reduced pressure .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-chloro-5-fluorobenzoic acid can be represented by the InChI code: 1S/C7H3BrClFO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H, (H,11,12) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

2-Bromo-4-chloro-5-fluorobenzoic acid can undergo various chemical reactions. For instance, it can be used in the synthesis of 3-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one and 2-fluoro-8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . It can also react with aniline to yield N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis

2-Bromo-4-chloro-5-fluorobenzoic acid is a solid substance . It has a molecular weight of 253.45 . It is stored at a temperature of 2-8°C .科学的研究の応用

Chemical Reactions and Synthesis

- 2-Bromo-4-chloro-5-fluorobenzoic acid plays a role in various chemical reactions. Deprotonation of fluoroarenes with chlorine or bromine substituents often occurs adjacent to a fluorine, as demonstrated in a study where treatment of 1-chloro-4-fluorobenzene with a superbase reagent led to the formation of related benzoic acids (Mongin & Schlosser, 1996).

- Another study showed the adsorption behaviors of 2-substituted benzoic acids, including those related to 2-Bromo-4-chloro-5-fluorobenzoic acid, on electrodes in acidic media, providing insights into electrochemical properties (Ikezawa, Yoshida & Ariga, 2006).

Biological and Environmental Studies

- In the field of microbiology, certain strains of bacteria, like Alcaligenes denitrificans, have been shown to metabolize halogenated benzoates, including compounds similar to 2-Bromo-4-chloro-5-fluorobenzoic acid, highlighting its potential in bioremediation (van den Tweel, Kok & de Bont, 1987).

- Similarly, Pseudomonas putida was found to utilize 2-bromo-, 2-chloro-, and 2-fluorobenzoate, closely related to 2-Bromo-4-chloro-5-fluorobenzoic acid, as a carbon and energy source, again indicating environmental and biotechnological applications (Engesser & Schulte, 1989).

Material Science and Photophysical Studies

- The compound has been studied in the context of material science and photophysics, particularly in the synthesis of 4H-1,4-benzoxazines, a class of compounds with various industrial and pharmaceutical applications (Kudo, Furuta & Sato, 1996).

Thermodynamics and Crystallography

- Research in thermodynamics and crystallography, involving halobenzoic acids like 2-Bromo-4-chloro-5-fluorobenzoic acid, provides critical insights into their properties. For instance, a study evaluated the thermodynamic properties of monohalobenzoic acids, contributing to our understanding of their stability and reactivity (Chirico et al., 2017).

Safety and Hazards

The compound is associated with certain hazards. It has been classified under hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

作用機序

Target of Action

It is known that benzoic acid derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that halogenated benzoic acids can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that benzoic acid derivatives can influence a variety of biochemical pathways due to their potential interactions with different enzymes and receptors .

Pharmacokinetics

It’s known that the compound is soluble in water and methanol , which could influence its absorption and distribution in the body.

Result of Action

It’s known that the compound can be used in the synthesis of various other compounds , suggesting that it may have a role in facilitating certain chemical reactions.

特性

IUPAC Name |

2-bromo-4-chloro-5-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECPABOCRIPABX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

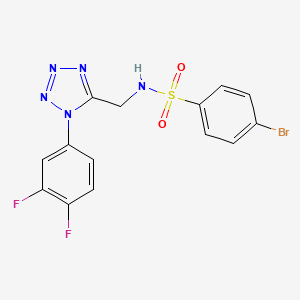

![[5-Amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] 2-fluorobenzoate](/img/structure/B2434107.png)

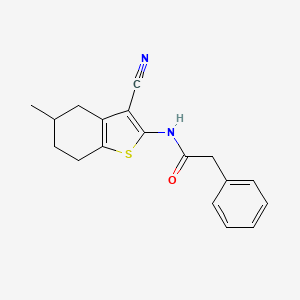

![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoxaline](/img/structure/B2434112.png)

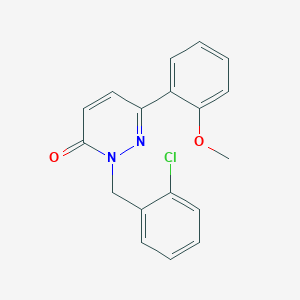

![3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2434118.png)

![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)